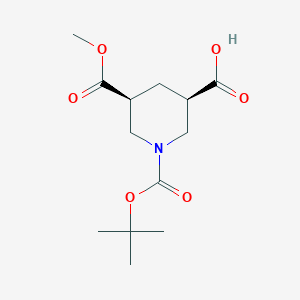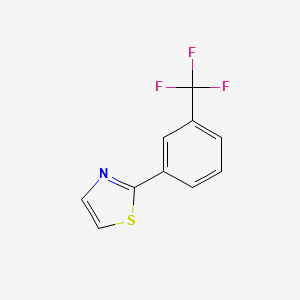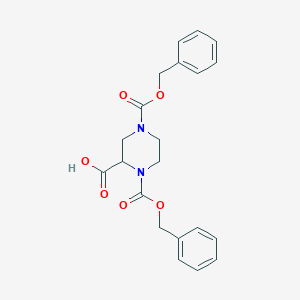
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid
概要
説明
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid, also known as Boc-piperazine, is a synthetic compound that belongs to the class of carbamates. It has a linear formula of C21H22N2O6 .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The InChI code for this compound is 1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-9-19(11-14(20)15(21)22)16(23)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3, (H,21,22) .科学的研究の応用
Fungicidal Activity : A study by Wieczorek et al. (2014) explored the fungicidal activity of compounds related to piperazine. They found that 3-Piperazine-bis(benzoxaborole) showed higher inhibitory activity against filamentous fungi strains compared to standard antibiotics (Wieczorek et al., 2014).
Antibacterial and Cytotoxic Activities : Mekky and Sanad (2020) synthesized novel 1,4-bis[benzofuran-5-ylmethyl]piperazine derivatives and found them to be effective against bacterial strains including E. coli, S. aureus, and S. mutans. These compounds also showed potential as MRSA and VRE inhibitors (Mekky & Sanad, 2020).
AT2-Selective Angiotensin II Receptor Antagonists : Wu et al. (1993) discovered that a series of 1,4-disubstituted-piperazine-2-carboxylic acids act as AT2-selective non-peptide angiotensin II receptor antagonists, useful in pharmacology (Wu et al., 1993).
Synthesis of Piperazines : Clark and Elbaum (2007) demonstrated the synthesis of various 2-substituted piperazines from bis-carbamate protected piperazine-2-carboxylic acids, contributing to synthetic chemistry (Clark & Elbaum, 2007).
Metal-Organic Complexes : Lin et al. (2015) investigated the assembly and properties of metal-organic complexes using bis-pyridyl-bis-amide ligands, including piperazine derivatives. Their research contributes to the understanding of metal-organic network formation (Lin et al., 2015).
Antibacterial Schiff Base Synthesis : Xu et al. (2012) synthesized a Schiff base from 1,4-bis(3-aminopropyl)piperazine, demonstrating its antibacterial activity against E. coli, S. aureus, and B. subtilis (Xu et al., 2012).
Organic Crystal Engineering : Weatherhead-Kloster et al. (2005) synthesized a 1,4-piperazine-2,5-dione and studied its hydrogen-bond association, contributing to the field of crystal engineering (Weatherhead-Kloster et al., 2005).
特性
IUPAC Name |
1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQFHIXVEGWTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)
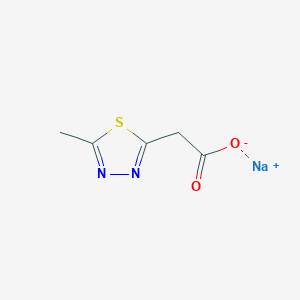
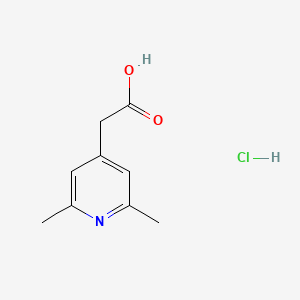

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)
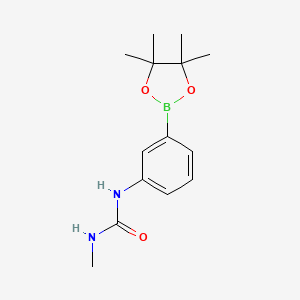
![1,2-Dideoxy-2'-dimethylamino-alpha-d-glucopyranoso-[2,1-d]-2'-thiazoline](/img/structure/B3112671.png)
![2-[2-(2-Fluorophenyl)hydrazono]malononitrile](/img/structure/B3112687.png)
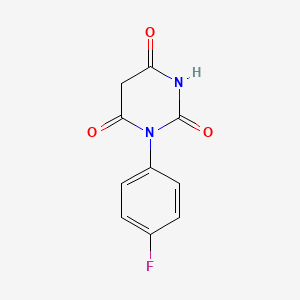
![[2-(3-Methylphenyl)ethoxy]amine](/img/structure/B3112694.png)
